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Compound Name: 2-Ethyl-4-methoxycyclohexanone

CAS No.: 13482-27-4

Cat. No.: B077899

Get Quote

Executive Summary
This guide provides a comprehensive structural and conformational analysis of 2-ethyl-4-
methoxycyclohexanone, a polysubstituted cyclic ketone relevant to the synthesis of

spirocyclic insecticides (e.g., Spirotetramat analogs) and fragrance compounds. The

simultaneous presence of an alkyl group at the

-position (C2) and an alkoxy group at the

-position (C4) introduces complex stereochemical dynamics.[1] This document details the
thermodynamic preferences between cis and trans diastereomers, outlines a self-validating
synthesis protocol via kinetic enolate alkylation, and provides a spectroscopic framework for
distinguishing isomers using NMR coupling constants (

-values).

Stereochemical & Conformational Analysis[2][3]
The Stereoisomer Landscape
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The molecule possesses two chiral centers at C2 and C4.[1][2] While enantiomers exist

((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)), the critical structural differentiation for researchers lies

in the diastereomeric relationship: Cis vs. Trans.[1]

Trans-2-ethyl-4-methoxycyclohexanone: The substituents are on opposite sides of the ring

plane.

Cis-2-ethyl-4-methoxycyclohexanone: The substituents are on the same side of the ring

plane.

Conformational Energy (A-Value Analysis)
To determine the most stable conformer, we analyze the steric penalties (A-values) associated

with axial positioning.[1]

Ethyl Group (

): A-value

.[1][2]

Methoxy Group (

): A-value

.[1][2]

Thermodynamic Conclusion: The ethyl group is significantly bulkier.[2] In any conformational

equilibrium, the ethyl group will strongly drive the equilibrium toward the chair form where it

occupies the equatorial position.

Comparison Table: Conformational Stability
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Isomer
Conformer A
(Ethyl Eq)

Conformer B
(Ethyl Ax)

Dominant
Conformer

Stability Rank

Trans
Et (Eq), OMe

(Eq)

Et (Ax), OMe

(Ax)
Conformer A #1 (Most Stable)

Cis
Et (Eq), OMe

(Ax)

Et (Ax), OMe

(Eq)
Conformer A #2

Note: The Trans isomer allows both substituents to be equatorial, making it the thermodynamic

product. The Cis isomer forces the smaller methoxy group axial to accommodate the bulky

ethyl group equatorially.

Synthetic Pathway: Kinetic vs. Thermodynamic
Control[1][3]
To selectively access the 2-ethyl-4-methoxycyclohexanone scaffold, direct alkylation of 4-

methoxycyclohexanone is the standard route. The choice of base and temperature dictates the

regioselectivity and stereoselectivity.

Reaction Logic
Starting Material: 4-methoxycyclohexanone.[2][3][4][5]

Reagent: Lithium Diisopropylamide (LDA) followed by Ethyl Iodide (EtI).[1][2]

Mechanism: Formation of the kinetic enolate followed by

alkylation.[1][2]

Visualization of the Pathway
The following diagram illustrates the stereoselective alkylation pathway.
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Process Logic

4-Methoxycyclohexanone Li-Enolate Intermediate
(Kinetic Control)

LDA, THF, -78°C
(Deprotonation) Trans-Isomer

(Thermodynamic Product)

EtI, Warming
(Equilibration)

Cis-Isomer
(Kinetic Product)

EtI, -78°C
(Axial Attack)

NaOEt/EtOH
(Epimerization)

Axial attack favored kinetically due to torsional strain minimization.

Click to download full resolution via product page

Caption: Stereodivergent synthesis of 2-ethyl-4-methoxycyclohexanone showing kinetic axial

attack vs. thermodynamic equilibration.

Experimental Protocol: Stereoselective Alkylation
Objective: Synthesis of 2-ethyl-4-methoxycyclohexanone with high regiocontrol.

Reagents & Equipment[3]
Substrate: 4-Methoxycyclohexanone (

equiv).[1][2]

Base: LDA (Lithium Diisopropylamide),

equiv, freshly prepared or commercial solution (2.0 M).[1][2]

Electrophile: Ethyl Iodide (EtI),

equiv.[1][2]

Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

Cryogenic Bath: Dry ice/Acetone (

).[1][2]
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Step-by-Step Methodology
Enolate Formation (Kinetic Control):

Charge a flame-dried reaction flask with anhydrous THF under Argon atmosphere.

Cool to

. Add LDA solution dropwise over 10 minutes.

Add 4-methoxycyclohexanone (dissolved in minimal THF) slowly down the side of the

flask.

Critical Checkpoint: Stir for 45 minutes at

to ensure complete deprotonation without allowing thermodynamic equilibration to the
more substituted enolate (though less relevant here as C2 and C6 are equivalent,
temperature control prevents polymerization).

Alkylation:

Add Ethyl Iodide (EtI) dropwise via syringe pump to avoid local hotspots.[1][2]

Mechanistic Insight: The electrophile prefers axial attack perpendicular to the ring plane to

minimize torsional strain with the adjacent axial hydrogens.[1] This kinetically favors the

formation of the isomer where the ethyl group ends up axial initially, but the chair flip will

occur rapidly upon warming.

Quench & Workup:

Quench with saturated aqueous

while still cold.[1][2]

Extract with

(

).[1][2] Wash combined organics with brine, dry over
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.[1][2]

Isomer Equilibration (Optional for Trans-Selectivity):

If the thermodynamic trans-isomer (diequatorial) is required, treat the crude mixture with

catalytic sodium ethoxide (NaOEt) in ethanol at room temperature for 4 hours.[1] This

permits epimerization at the

-carbon (C2) via enolization, settling into the lower-energy trans state.

Analytical Characterization (Self-Validating
Systems)[1][3]
To validate the structure without X-ray crystallography, we rely on

-NMR coupling constants (

-coupling).[1] The Karplus equation relates the dihedral angle to the coupling constant, allowing
us to distinguish axial-axial (

) couplings from axial-equatorial (

) or equatorial-equatorial (

).[1]

Predicted NMR Signature[1][3]
Instrument: 400 MHz or higher recommended.[1][2]

Solvent:

.

Diagnostic Signals Table
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Proton Signal Type

Chemical Shift
(

)

Coupling
Constant (

) Logic

Structural
Deduction

H-4 (Methine)
Multiplet (

)

Large
Indicates H-4 is

Axial (Methoxy is

Equatorial).[1][2]

H-2 (Methine) Multiplet
If

with H-3ax

Indicates H-2 is

Axial (Ethyl is

Equatorial).[1][2]

Methoxy (

)
Singlet N/A

Confirms

presence of

ether.[1][2]

Ethyl (

)
Triplet

Terminal methyl

group.[1][2]

The "J-Value" Validation Test
To confirm you have the Trans-isomer (Diequatorial):

Locate the H-4 proton signal (attached to methoxy).[1][2] It should appear as a wide multiplet

(

) due to two large trans-diaxial couplings with H-3ax and H-5ax.[2]

Locate the H-2 proton signal (attached to ethyl).[1][2] It should also show a large coupling

constant (

) with H-3ax.[1][2]

Conclusion: If both H-2 and H-4 show large axial-axial couplings, both protons are axial.[2]

Therefore, both substituents (Ethyl and Methoxy) are equatorial.[1][2] This confirms the trans

stereochemistry.[1][2]
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Conformational Analysis of Cyclohexanones

Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings)

Source: Dalal Institute[2]

URL:[Link]

Synthesis of 4-Methoxycyclohexanone Precursors

Title: Preparation method of 4-methoxycyclohexanone (Patent CN105152884A)[1][6]

Source: Google Patents[2]

URL

General Enolate Alkylation Stereochemistry

Title: Alkylation of Enolates (Evans Group Notes)[1]

Source: Harvard University / Evans Group[1][2]

URL:[Link](Note: Generalized reference for mechanistic grounding)[1][2]

PubChem Compound Summary

Title: 2-Ethyl-4-methoxycyclohexanone (CID 543428)[7]

Source: PubChem[2][7]

URL:[Link][1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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